molecular formula C17H15Cl3N2O B4409977 {[5-(2,5-dichlorophenyl)-2-furyl]methyl}(pyridin-3-ylmethyl)amine hydrochloride

{[5-(2,5-dichlorophenyl)-2-furyl]methyl}(pyridin-3-ylmethyl)amine hydrochloride

Cat. No. B4409977
M. Wt: 369.7 g/mol
InChI Key: PZIMWXGFWZGDMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[5-(2,5-dichlorophenyl)-2-furyl]methyl}(pyridin-3-ylmethyl)amine hydrochloride, also known as DMFP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMFP is a synthetic compound that has been synthesized using various methods and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

{[5-(2,5-dichlorophenyl)-2-furyl]methyl}(pyridin-3-ylmethyl)amine hydrochloride's mechanism of action is not fully understood, but it has been shown to act as a selective dopamine transporter inhibitor. It has also been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective effects. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using {[5-(2,5-dichlorophenyl)-2-furyl]methyl}(pyridin-3-ylmethyl)amine hydrochloride in lab experiments is its potential therapeutic applications in the treatment of neurodegenerative diseases and depression and anxiety disorders. However, there are also limitations to using this compound in lab experiments. One of the main limitations is the lack of understanding of its mechanism of action, which makes it difficult to fully understand its effects.

Future Directions

There are many future directions for the study of {[5-(2,5-dichlorophenyl)-2-furyl]methyl}(pyridin-3-ylmethyl)amine hydrochloride. One direction is to further study its potential therapeutic applications in the treatment of neurodegenerative diseases and depression and anxiety disorders. Another direction is to further study its mechanism of action to better understand its effects. Additionally, there is potential for the development of new compounds based on this compound that may have improved therapeutic properties.

Scientific Research Applications

{[5-(2,5-dichlorophenyl)-2-furyl]methyl}(pyridin-3-ylmethyl)amine hydrochloride has been shown to have a wide range of scientific research applications. One of the most significant applications of this compound is in the field of neuroscience. This compound has been shown to have neuroprotective effects and has been studied for its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been studied for its potential use in the treatment of depression and anxiety disorders.

properties

IUPAC Name

N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]-1-pyridin-3-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O.ClH/c18-13-3-5-16(19)15(8-13)17-6-4-14(22-17)11-21-10-12-2-1-7-20-9-12;/h1-9,21H,10-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIMWXGFWZGDMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNCC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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